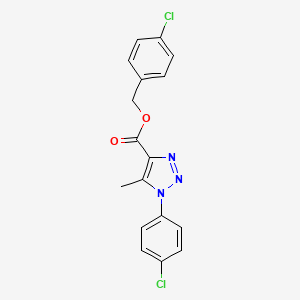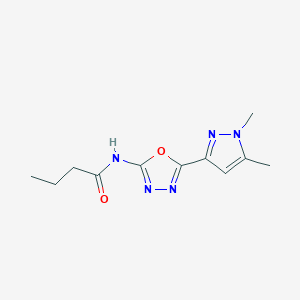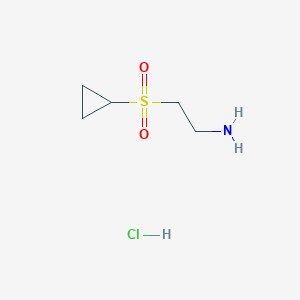
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride, also known as CSE hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CSE hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 195.7 g/mol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride involves the reaction of cyclopropanesulfonyl chloride with ethylenediamine followed by hydrochloric acid treatment.
Starting Materials
Cyclopropanesulfonyl chloride, Ethylenediamine, Hydrochloric acid
Reaction
Add cyclopropanesulfonyl chloride to a solution of ethylenediamine in anhydrous dichloromethane at room temperature., Stir the reaction mixture for several hours until complete consumption of cyclopropanesulfonyl chloride is observed., Add hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of 2-(Cyclopropanesulfonyl)ethan-1-amine., Isolate the product by filtration and wash with cold diethyl ether., Dry the product under vacuum to obtain the final product.
Mechanism Of Action
The mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including COX-2 and MMP-2. COX-2 is an enzyme that plays a role in inflammation, while MMP-2 is an enzyme that plays a role in tumor growth and metastasis.
Biochemical And Physiological Effects
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. Studies have suggested that it may exhibit anti-inflammatory, analgesic, and antitumor properties. Additionally, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been shown to inhibit the growth and metastasis of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the research on 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is the exploration of its applications in material science, particularly in the development of conductive polymers. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride and its potential side effects.
In conclusion, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride is a chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride in various fields.
Scientific Research Applications
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been investigated for its antitumor, anti-inflammatory, and analgesic properties. In organic synthesis, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been used as a building block for the synthesis of various compounds. In material science, 2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride hydrochloride has been used as a dopant for the preparation of conductive polymers.
properties
IUPAC Name |
2-cyclopropylsulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-3-4-9(7,8)5-1-2-5;/h5H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTGOXFDJIFWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonyl)ethan-1-amine hydrochloride | |
CAS RN |
1909347-74-5 |
Source


|
| Record name | 2-(cyclopropanesulfonyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)
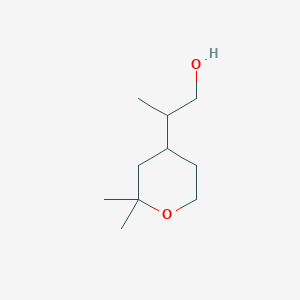

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)
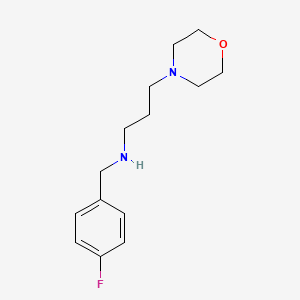
![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)
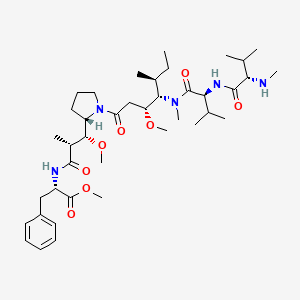

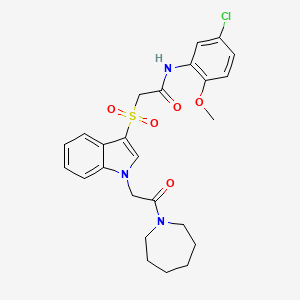
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
